REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([I:12])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([CH:8]=1)[NH2:7].[NH4+].[Cl-]>C(O)C.O.CCOC(C)=O.[Fe]>[Cl:1][C:2]1[C:3]([I:12])=[CH:4][C:5]([NH2:9])=[C:6]([NH2:7])[CH:8]=1 |f:1.2|
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Name
|
|
Quantity
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31.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(N)C1)[N+](=O)[O-])I
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Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
59 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
hexanes
|
Quantity
|
80 mL
|
Type
|
solvent
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was mechanically stirred at 60° C. for 40 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After cooling to rt the mixture
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Type
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FILTRATION
|
Details
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was filtered
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Type
|
CUSTOM
|
Details
|
the filtrate reduced to about 500 mL by rotary evaporation
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Type
|
ADDITION
|
Details
|
This filtrate was diluted with 1 L of EtOAc and 1 L of water
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
CUSTOM
|
Details
|
The organic layer separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide crude product
|
Type
|
WASH
|
Details
|
was pre-eluted with 33% EtOAc in hexanes
|
Type
|
WASH
|
Details
|
eluting at 100 mL/min with 33% EtOAc in hexanes (15 min)
|
Duration
|
15 min
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)N)N)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |